molecular formula C6H12Br2 B150918 1,6-Dibromohexane CAS No. 629-03-8

1,6-Dibromohexane

Cat. No.: B150918
CAS No.: 629-03-8
M. Wt: 243.97 g/mol
InChI Key: SGRHVVLXEBNBDV-UHFFFAOYSA-N
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Preparation Methods

1,6-Dibromohexane can be synthesized through several methods:

    Bromination of Hexane: This method involves the reaction of hexane with bromine under light conditions.

    Bromination of Hexanediol: Another method involves the bromination of hexanediol.

Chemical Reactions Analysis

1,6-Dibromohexane undergoes various chemical reactions, including:

Properties

IUPAC Name

1,6-dibromohexane
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InChI

InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRHVVLXEBNBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044452
Record name 1,6-Dibromohexane
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Molecular Weight

243.97 g/mol
Source PubChem
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Physical Description

Liquid, Clear brown liquid; [Sigma-Aldrich MSDS]
Record name Hexane, 1,6-dibromo-
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Record name 1,6-Dibromohexane
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CAS No.

629-03-8
Record name 1,6-Dibromohexane
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Record name 1,6-Dibromohexane
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Record name 1,6-Dibromohexane
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Record name Hexane, 1,6-dibromo-
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Record name 1,6-DIBROMOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 1,6-Dibromohexane has a molecular formula of C6H12Br2 and a molecular weight of 244.0 g/mol.

A: this compound can be characterized using various spectroscopic techniques, including Raman spectroscopy [], IR spectroscopy [], and EXAFS spectroscopy at the bromine K-edge []. These techniques provide information about vibrational properties, local structural properties, and the bromine environment within the molecule.

A: this compound is soluble in organic solvents like nitrobenzene and can participate in phase transfer reactions with the help of catalysts like tetrabutylammonium bromide [].

A: While this compound is employed in reactions involving bases [, , , , ], care should be taken, especially when dealing with intermediates containing phosphonate groups, to avoid potential phosphonate-phosphate rearrangement [].

A: this compound is a versatile reagent in polymer synthesis. It serves as a crosslinking agent for sulfonated poly(ether ether ketone) membranes, enhancing their dimensional stability and performance in fuel cell applications []. It is also used in the preparation of various polymers, including polybenzimidazole/quaternized poly(1-vinylimidazole) blend membranes [], polyacetylenes [], and polyesters [].

A: Yes, this compound acts as a linker in the synthesis of macrocycles. It can be reacted with various building blocks, such as diphenoxides [], 2,9-bis(4-hydroxyphenyl)-1,10-phenanthroline [], and bis(2-oxocyclopentyl)methane [] to create macrocyclic structures with diverse applications.

A: this compound is a valuable reagent for introducing a six-carbon linker with two bromine atoms in organic synthesis. For example, it can be used to synthesize acylhydrazides containing a six-membered azepane ring under specific reaction conditions with K2CO3 as a base [].

A: Yes, density functional theory (DFT) calculations have been used to study the deprotonation mechanism of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in the presence of this compound, providing insights into the hydrogen atom transfer process during debromination reactions [].

A: this compound forms inclusion compounds with urea, where the dibromoalkane guest molecules are encapsulated within the tunnels formed by the urea host structure [, ]. This inclusion compound exhibits a commensurate host-guest substructure, unlike its longer-chain dibromoalkane counterparts [].

A: Interestingly, this compound adopts a gauche conformation at both ends within the urea inclusion compound, while longer α,ω-dibromoalkanes (n > 6) are primarily in the trans conformation [].

A: The Soret coefficient (S(T)), a measure of thermal diffusion, of this compound in both protonated and perdeuterated cyclohexane has been studied []. Results show a universal isotope effect, with a consistent change in S(T) upon isotopic substitution of cyclohexane, independent of concentration or the mixing partner [].

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